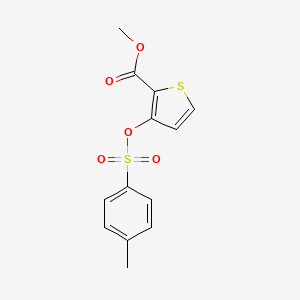

Methyl 3-(tosyloxy)thiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-methylphenyl)sulfonyloxythiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5S2/c1-9-3-5-10(6-4-9)20(15,16)18-11-7-8-19-12(11)13(14)17-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFPAFMQABUIQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(SC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Tosyloxy Thiophene 2 Carboxylate

Established Synthetic Pathways and Precursors

The most common and well-established route to Methyl 3-(tosyloxy)thiophene-2-carboxylate begins with its corresponding hydroxyl precursor. This pathway is favored for its reliability and the commercial availability of the necessary starting materials.

The direct precursor for the target compound is Methyl 3-hydroxythiophene-2-carboxylate. The synthesis of this precursor can be achieved through a condensation reaction. One documented method involves reacting methyl thioglycolate with methyl α-chloroacrylate in the presence of a base. prepchem.com

The process begins with the preparation of a sodium methoxide (B1231860) solution, to which methyl thioglycolate is added under cooled conditions. Subsequently, a solution of methyl α-chloroacrylate is introduced at a controlled rate to manage the reaction temperature. After allowing the reaction to proceed, the solvent is removed, and the residue is worked up through acidification and steam distillation to yield the solid Methyl 3-hydroxythiophene-2-carboxylate. prepchem.com

The conversion of the hydroxyl group of Methyl 3-hydroxythiophene-2-carboxylate to a tosyloxy group is a standard tosylation reaction. masterorganicchemistry.com The primary reagent for this transformation is p-Toluenesulfonyl chloride (TsCl). The reaction involves the nucleophilic attack of the hydroxyl group on the sulfur atom of TsCl, leading to the displacement of the chloride ion. masterorganicchemistry.com

This reaction is typically carried out in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. masterorganicchemistry.comgoogle.com Common bases used for this purpose include pyridine (B92270), triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) or diethyl ether being frequently employed to dissolve the reactants under anhydrous conditions. google.comrsc.org The reaction is often initiated at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature. rsc.org

Table 1: Typical Reagents for Tosylation

| Reagent | Function |

| Methyl 3-hydroxythiophene-2-carboxylate | Substrate (Alcohol) |

| p-Toluenesulfonyl chloride (TsCl) | Tosylating Agent |

| Pyridine or DMAP | Base (HCl Scavenger) |

| Dichloromethane | Aprotic Solvent |

This table summarizes the key components involved in the established tosylation pathway.

Several strategies can be employed to optimize the tosylation reaction and maximize the yield of this compound. The stoichiometry of the reagents is a key factor; using a slight excess of p-toluenesulfonyl chloride can help drive the reaction to completion. mdpi.com Similarly, the amount and type of base can influence the reaction rate and efficiency.

Temperature control is crucial. Starting the reaction at 0°C before allowing it to warm helps to control the initial exothermic reaction and prevent potential side reactions. rsc.org Reaction time is another parameter that requires optimization to ensure full conversion of the starting material without promoting the degradation of the product.

Purification of the final product is essential for obtaining high-purity this compound. Following the reaction, a standard workup procedure involves washing the organic layer to remove the base and any remaining acid. rsc.orgrsc.org The crude product is then typically purified using column chromatography on silica (B1680970) gel to separate the desired tosylate from unreacted starting materials and byproducts. rsc.orgrsc.org

Advanced Synthetic Approaches and Derivatizations

While the standard pathway is effective, research into alternative and more efficient synthetic methods continues. These advanced approaches aim to improve yields, reduce reaction times, or enable the synthesis of more complex derivatives.

Alternative tosylation methods can offer advantages over traditional solution-phase chemistry. One such approach is mechanochemistry, which involves carrying out the reaction under solvent-free, solid-state conditions. researchgate.net For example, the tosylation of alcohols has been successfully performed by grinding the alcohol, p-toluenesulfonyl chloride, and a solid base like potassium carbonate together. researchgate.net This method can be faster, more environmentally friendly, and sometimes more efficient than conventional methods. researchgate.net

Another approach involves using different catalytic systems or bases to facilitate the reaction. The use of a stronger, non-nucleophilic base might accelerate the deprotonation of the hydroxyl group, while phase-transfer catalysts could be employed in biphasic systems.

Table 2: Comparison of Tosylation Protocols

| Protocol | Conditions | Base | Advantages |

| Standard | Dichloromethane, 0°C to RT | Pyridine/DMAP | Well-established, reliable |

| Mechanochemical | Solvent-free, grinding | Potassium Carbonate | Fast, efficient, solvent-free researchgate.net |

| Phase-Transfer | Biphasic solvent system | Alkali Metal Hydroxide (B78521) google.com | Potentially useful for specific substrates |

This table compares the conditions and advantages of different tosylation methodologies.

The thiophene (B33073) ring in this compound and its precursors is amenable to further functionalization. Electrophilic substitution reactions can be used to introduce additional functional groups at specific positions on the ring. For instance, halogenation of thiophene derivatives is a common strategy. rsc.org

Using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of an acid catalyst, it is possible to introduce bromine or iodine atoms onto the thiophene ring. rsc.org The substitution typically occurs at the C5 position, which is electronically activated. This regioselectivity allows for the synthesis of halogenated derivatives of Methyl 3-hydroxythiophene-2-carboxylate, which can then be tosylated to produce functionalized building blocks for more complex chemical syntheses. rsc.orgbeilstein-journals.org

Green Chemistry Principles in its Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is a paramount goal in modern organic chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific literature detailing a "green" synthesis for this compound is not extensively documented, a sustainable pathway can be conceptualized by examining the synthesis of its precursor, Methyl 3-hydroxythiophene-2-carboxylate, and applying established eco-friendly tosylation methodologies.

The synthesis of the precursor, Methyl 3-hydroxythiophene-2-carboxylate, can be achieved through various condensation reactions, such as the Fiesselmann thiophene synthesis. researchgate.net The subsequent tosylation of the hydroxyl group is a critical step where green chemistry principles can be effectively implemented. Traditional tosylation methods often rely on the use of p-toluenesulfonyl chloride (TsCl) in the presence of a stoichiometric amount of a base like pyridine, which acts as both a solvent and an acid scavenger. However, this approach has several environmental drawbacks, including the use of a toxic and volatile solvent and the generation of significant salt waste.

Eco-friendly alternatives focus on replacing hazardous reagents and solvents, improving atom economy, and simplifying purification processes. organic-chemistry.org Research into the tosylation of phenols and alcohols has yielded several greener protocols that can be applied to the synthesis of this compound.

Key Green Chemistry Considerations:

Safer Solvents and Reagents: A primary green objective is the replacement of hazardous solvents like pyridine and chlorinated hydrocarbons. More benign alternatives such as tetrahydrofuran (B95107) (THF), ethyl acetate, or aqueous systems have been successfully used for tosylation reactions. organic-chemistry.org For instance, protocols using aqueous sodium hydroxide or potassium carbonate as the base in a solvent like THF eliminate the need for pyridine. organic-chemistry.org Furthermore, the use of p-toluenesulfonic acid with a catalyst like zirconium(IV) chloride presents a more economical and environmentally friendly option compared to the more reactive p-toluenesulfonyl chloride, as it avoids problematic side products. mdma.ch Some innovative approaches have also explored the use of unique, eco-friendly media such as aqueous solutions of sodium hydroxide and urea. rsc.orgrsc.org

Catalysis: The use of catalytic methods over stoichiometric reagents is a core principle of green chemistry. Heteropolyacids have been shown to be effective catalysts for the tosylation of alcohols and phenols, enabling the reaction to proceed under solvent-free conditions, which dramatically reduces waste. cdnsciencepub.com Catalytic amounts of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been used effectively. organic-chemistry.org

Atom Economy: Substitution reactions, such as tosylation, inherently have a lower atom economy compared to addition or rearrangement reactions because a leaving group is generated. rsc.org In the tosylation of Methyl 3-hydroxythiophene-2-carboxylate with TsCl, the theoretical reaction generates a molecule of hydrogen chloride (HCl) as a byproduct, which is then neutralized by a base, forming a salt.

The atom economy can be calculated as follows: Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reaction: C₆H₆O₃S (precursor) + C₇H₇ClO₂S (TsCl) → C₁₃H₁₂O₅S₂ (product) + HCl (byproduct) MW: 158.18 + 190.66 → 312.37 + 36.46

% Atom Economy = (312.37 / (158.18 + 190.66)) x 100 ≈ 89.5%

While this value is relatively high, the principle encourages minimizing byproducts. The salt formed from neutralizing the HCl adds to the process waste stream.

Waste Reduction and Purification: A significant source of waste in chemical synthesis is the purification step, which often involves column chromatography. This technique consumes large volumes of solvents, increasing both cost and environmental impact. jchemlett.com Green synthetic protocols for aryl tosylates have been developed that are "chromatography-free." organic-chemistry.org These methods are designed so that the product can be isolated in high purity through simple extraction and precipitation, drastically reducing solvent waste. jchemlett.com

The table below compares a hypothetical traditional tosylation method with a proposed green alternative for the synthesis of this compound, based on findings from related eco-friendly methodologies.

| Parameter | Traditional Method | Proposed Green Method |

|---|---|---|

| Reagents | Methyl 3-hydroxythiophene-2-carboxylate, p-Toluenesulfonyl chloride | Methyl 3-hydroxythiophene-2-carboxylate, p-Toluenesulfonyl chloride |

| Base/Catalyst | Pyridine (stoichiometric, also solvent) | Aqueous NaOH or K2CO3 / Catalytic Heteropolyacid |

| Solvent | Pyridine / Dichloromethane | Tetrahydrofuran (THF) / Solvent-free |

| Reaction Conditions | Often requires heating | Mild conditions, potentially room temperature |

| Purification | Aqueous workup followed by column chromatography | Chromatography-free; isolation by extraction and precipitation |

| Key Environmental Impact | - Use of toxic/volatile solvent

| - Use of safer, recyclable solvents or no solvent

|

By adopting strategies such as using safer solvents, employing catalytic systems, and designing processes that avoid chromatographic purification, the synthesis of this compound can be aligned more closely with the principles of green chemistry, resulting in a more sustainable and economically viable process.

Reactivity and Mechanistic Investigations of Methyl 3 Tosyloxy Thiophene 2 Carboxylate

Electrophilic Reactivity of the Tosyloxyl Group

The tosyloxyl group, derived from p-toluenesulfonic acid, is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This property makes the carbon atom to which it is attached, C3 of the thiophene (B33073) ring, an electrophilic center, susceptible to attack by various nucleophiles and a suitable partner in metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The tosyloxyl group at the C3 position of the thiophene ring can be displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The feasibility of these reactions is enhanced by the electron-withdrawing nature of the adjacent methyl carboxylate group at the C2 position, which helps to stabilize the intermediate Meisenheimer complex formed during the reaction.

Common nucleophiles that can be employed in these reactions include alkoxides, thiolates, and amines. The general mechanism involves the attack of the nucleophile on the electrophilic C3 carbon, leading to the formation of a negatively charged intermediate, which then expels the tosylate anion to yield the substituted product.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product |

| Methoxide (B1231860) (CH₃O⁻) | Methyl 3-methoxythiophene-2-carboxylate |

| Thiophenoxide (C₆H₅S⁻) | Methyl 3-(phenylthio)thiophene-2-carboxylate |

| Diethylamine ((C₂H₅)₂NH) | Methyl 3-(diethylamino)thiophene-2-carboxylate |

Note: The above table represents potential reactions based on the known reactivity of aryl tosylates and activated thiophene systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille)

The tosyloxyl group of methyl 3-(tosyloxy)thiophene-2-carboxylate serves as an effective leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the thiophene tosylate with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reaction is tolerant of a wide variety of functional groups and is a powerful tool for the synthesis of biaryl and heteroaryl compounds. nih.gov

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used as the coupling partner. nih.govwikipedia.org This reaction is known for its high reactivity and functional group tolerance. The use of organozinc reagents, which are generally more reactive than organoboron compounds, can often lead to higher yields and faster reaction times. nih.govwikipedia.org

Stille Coupling: The Stille coupling employs organotin compounds (organostannanes) as the nucleophilic component. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org The reaction is highly versatile and has been used extensively in the synthesis of complex natural products and polymers. nih.govscispace.commit.edu

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃, K₃PO₄) |

| Negishi | Aryl/vinyl zinc halide | Pd(dba)₂, ligand (e.g., P(o-tol)₃) |

| Stille | Aryl/vinyl stannane | Pd(PPh₃)₄, with or without additives |

Reactivity in Iodonium Salt Formation (e.g., with [hydroxy(tosyloxy)iodo]arenes)

This compound can react with hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), also known as Koser's reagent, to form diaryliodonium salts. mdpi.comnih.govnih.govacs.orgrsc.org These salts are valuable synthetic intermediates, serving as electrophilic arylating agents in a variety of transformations.

The reaction proceeds via an electrophilic attack of the iodine(III) species on the electron-rich thiophene ring. The presence of fluoroalcohol solvents like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to enhance the reactivity of HTIB, facilitating the direct synthesis of thienyl(aryl)iodonium salts in high yields. mdpi.comnih.gov The reaction is generally regioselective, with the iodine atom attaching to the most nucleophilic position of the thiophene ring. For a 3-substituted thiophene, this is typically the C2 or C5 position. Given the presence of a substituent at C3, the reaction with this compound is expected to yield the corresponding (2-thienyl)(aryl)iodonium salt.

Chemical Transformations of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system, but it also possesses unique reactivity that allows for a range of chemical transformations.

Electrophilic Aromatic Substitution Potential

The thiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The tosyloxy group at C3 is an electron-withdrawing group and a meta-director in benzene (B151609) systems. The methyl carboxylate group at C2 is also electron-withdrawing and meta-directing.

In the thiophene ring, the C5 position is generally the most susceptible to electrophilic attack. The combined deactivating effects of the tosyloxy and carboxylate groups will likely direct incoming electrophiles to the C5 position. For instance, halogenation of the related methyl 3-(chlorosulfonyl)thiophene-2-carboxylate with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) has been shown to occur at the C5 position. rsc.org A similar outcome would be expected for this compound.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reagent | Electrophile | Predicted Major Product |

| Br₂/FeBr₃ | Br⁺ | Methyl 5-bromo-3-(tosyloxy)thiophene-2-carboxylate |

| HNO₃/H₂SO₄ | NO₂⁺ | Methyl 5-nitro-3-(tosyloxy)thiophene-2-carboxylate |

| CH₃COCl/AlCl₃ | CH₃CO⁺ | Methyl 5-acetyl-3-(tosyloxy)thiophene-2-carboxylate |

Cyclization Reactions and Annulation Strategies

The thiophene ring of this compound can participate in cyclization and annulation reactions to construct more complex polycyclic systems. One such strategy is the [4+2] annulation, or Diels-Alder reaction, where the thiophene ring acts as the diene component.

Recent studies have demonstrated the visible-light-induced [4+2] annulation of thiophenes with alkynes to form benzene rings. nih.govresearchgate.net This type of reaction offers a powerful method for the construction of highly substituted aromatic compounds under mild conditions. The substituents on the thiophene ring can influence the regioselectivity of the cycloaddition. The presence of the electron-withdrawing carboxylate group may influence the reactivity of the thiophene diene system in such transformations.

Furthermore, the functional groups present on this compound can be utilized in intramolecular cyclization reactions. For example, after modification of the carboxylate group or substitution of the tosyloxy group, the resulting derivative could be designed to undergo cyclization to form thieno-fused heterocyclic systems.

Photochemical Reactivity (e.g., photocycloaddition)

Direct studies on the photochemical reactivity of this compound are not extensively documented in the available literature. However, the photochemical behavior of the thiophene scaffold has been investigated in related systems, particularly in styrylthiophene derivatives. These studies provide insight into potential photochemical pathways that thiophenes can undergo.

One of the most well-documented photochemical reactions of thiophene derivatives is the 6π-electrocyclization of styrylthiophenes upon UV irradiation, a key step in the synthesis of thiahelicenes. acs.orgnih.govresearchgate.net This reaction involves the intramolecular cyclization of a 1,3,5-hexatriene (B1211904) system formed by the thiophene ring and the styryl substituent. The regiochemical outcome is dependent on the position of the styryl group on the thiophene ring.

2-Styrylthiophene derivatives typically undergo photocyclization to form a naphtho[2,1-b]thiophene (B14763065) ring system. nih.gov

3-Styrylthiophene derivatives , which are structurally more analogous to the substitution pattern of this compound, have been shown to yield naphtho[1,2-b]thiophene (B13749340) structures. nih.gov

The mechanism proceeds through an excited state, leading to the formation of a dihydronaphthalene-like intermediate, which is subsequently oxidized (often by an agent like iodine) to the stable, aromatic thiahelicene product. researchgate.netsemanticscholar.org While these examples establish the capacity of the thiophene ring to participate in photocyclization reactions, the presence of a tosyloxy group—a proficient leaving group—and a carboxylate group on the target molecule could lead to alternative photochemical pathways, such as photo-induced substitution or fragmentation. Without direct experimental evidence for this compound, its photochemical reactivity remains a subject for further investigation.

Mechanistic Elucidation of Key Reactions

Detailed Reaction Pathways for Tosyloxylation and Subsequent Derivatizations

Tosyloxylation Pathway

The synthesis of this compound begins with its precursor, Methyl 3-hydroxythiophene-2-carboxylate. The tosyloxylation of the hydroxyl group is a standard organic transformation that proceeds via a nucleophilic attack. The mechanism is as follows:

Activation of Tosyl Chloride : In the presence of a base, typically pyridine (B92270), the hydroxyl group of the thiophene acts as a nucleophile.

Nucleophilic Attack : The oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride).

Elimination and Deprotonation : A chloride ion is expelled, forming a protonated intermediate. The base (e.g., pyridine) then deprotonates the oxonium ion to yield the final product, this compound, and pyridinium (B92312) hydrochloride.

This process effectively converts the hydroxyl group into a tosylate group, which is an excellent leaving group for subsequent reactions.

Derivatization Pathways

The tosyloxy group at the C3 position makes this compound a versatile substrate for various derivatization reactions, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of both the tosylate group and the adjacent methyl carboxylate group activates the thiophene ring for attack by nucleophiles. The SNAr mechanism is a two-step process:

Addition Step : A nucleophile (Nu-) attacks the C3 carbon, which bears the tosyloxy leaving group. This attack breaks the aromaticity of the thiophene ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

Elimination Step : The aromaticity is restored by the departure of the tosylate leaving group (TsO-), resulting in the substituted thiophene product. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions : The C-OTs bond is reactive towards oxidative addition by low-valent palladium complexes, enabling its use in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org A general catalytic cycle for a Suzuki-Miyaura coupling with an organoboron reagent (R-B(OR)2) illustrates this process:

Oxidative Addition : A Palladium(0) complex, typically bearing phosphine (B1218219) ligands, inserts into the C-OTs bond of the thiophene substrate. This forms a Palladium(II) intermediate.

Transmetalation : In the presence of a base, the organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the tosylate group.

Reductive Elimination : The two organic groups on the palladium complex (the thiophene and the R group) couple and are eliminated from the metal center, forming the final product. This step regenerates the Palladium(0) catalyst, allowing the cycle to continue. youtube.com

Influence of Catalysis and Solvent Systems on Reaction Outcome

The success and outcome of the derivatization reactions of this compound are highly dependent on the choice of catalyst and solvent system.

Influence of Catalysis

In nucleophilic aromatic substitution (SNAr) reactions, catalysis can be observed, particularly when amines are used as nucleophiles. The reaction can be subject to base catalysis, where a second molecule of the amine acts as a base to facilitate the proton transfer required in the elimination step, thereby increasing the reaction rate. nih.govresearchgate.net

For palladium-catalyzed cross-coupling reactions, the choice of catalyst and, more specifically, the ancillary ligand, is paramount. The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency of oxidative addition and reductive elimination. Different ligands are employed depending on the specific coupling reaction (e.g., Suzuki, Stille, Negishi, Buchwald-Hartwig). The table below summarizes representative palladium catalyst systems used for cross-coupling with aryl tosylates and related substrates.

| Coupling Reaction | Typical Catalyst/Ligand System | Key Function of Catalyst System | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine that promotes efficient oxidative addition and reductive elimination. | nih.govsemanticscholar.org |

| Negishi | Pd₂(dba)₃ / PCyp₃ | PCyp₃ (tricyclopentylphosphine) is a bulky ligand effective for coupling unactivated alkyl electrophiles. | organic-chemistry.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | BINAP is a chiral bisphosphine ligand often used in asymmetric catalysis and for C-N bond formation. | N/A |

Influence of Solvent Systems

The solvent plays a critical role by solvating reactants and intermediates, which can significantly affect reaction rates and pathways.

In SNAr reactions , the rate is profoundly influenced by the polarity of the solvent. The mechanism involves the formation of a charged Meisenheimer complex. Polar aprotic solvents, such as DMSO, DMF, or NMP, are highly effective at stabilizing this charged intermediate through dipole-dipole interactions without solvating the nucleophile as strongly as protic solvents. libretexts.org This stabilization lowers the activation energy of the first, often rate-determining, step. Studies have also shown that ionic liquids can serve as effective media, sometimes leading to rate enhancements compared to conventional molecular solvents. nih.gov

For palladium-catalyzed cross-coupling reactions , the solvent must solubilize a diverse set of components, including the often nonpolar organic substrate, the inorganic base (e.g., K₃PO₄, Cs₂CO₃), and the catalyst system. Consequently, solvent mixtures are frequently employed. For instance, Suzuki-Miyaura reactions often use a mixture of an organic solvent like toluene (B28343) or dioxane with water to dissolve both the organoboron reagent and the inorganic base. semanticscholar.org The choice of solvent can influence catalyst stability, solubility of reagents, and ultimately, the reaction yield and efficiency.

| Reaction Type | Solvent Class | Examples | Role and Effect on Reaction Outcome | Reference |

|---|---|---|---|---|

| SNAr | Polar Aprotic | DMSO, DMF, NMP | Stabilizes the charged Meisenheimer intermediate, accelerating the reaction rate. | libretexts.org |

| SNAr | Ionic Liquids | [bmim][BF₄] | Can increase reaction rates compared to conventional solvents due to unique solvation properties. | nih.gov |

| Pd-Catalyzed Cross-Coupling | Aprotic Ethers / Hydrocarbons | THF, Toluene, Dioxane | Solubilizes organic substrates and the catalyst complex. Often used in mixtures. | organic-chemistry.orgsemanticscholar.org |

| Pd-Catalyzed Cross-Coupling (Suzuki) | Biphasic (Organic/Aqueous) | Toluene/H₂O, Dioxane/H₂O | Allows for dissolution of both organic-soluble (substrate, catalyst) and water-soluble (base, boronic acid salt) components. | semanticscholar.org |

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Heterocyclic Structures

The potential for Methyl 3-(tosyloxy)thiophene-2-carboxylate to serve as a foundational element in the synthesis of more complex molecules is significant, yet specific examples are not found in the reviewed literature.

Synthesis of Diverse Functionalized Thiophene (B33073) Scaffolds

The tosylate group is an ideal leaving group for nucleophilic aromatic substitution (SNAr) reactions and a common coupling partner in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions are cornerstones of modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds. In principle, the C3-tosyloxy group of the title compound could be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) or coupled with boronic acids, organostannanes, or amines to introduce diverse functional groups onto the thiophene scaffold. mdpi.com However, specific studies employing this compound for these purposes have not been reported.

Integration into Polymeric Materials and Conjugated Systems

Thiophene-based polymers are a critical class of materials in organic electronics, with applications in solar cells, LEDs, and transistors. nih.govresearchgate.netrsc.org The synthesis of these materials often involves the polymerization of functionalized thiophene monomers. While the carboxylate and tosylate groups on this compound could serve as handles for polymerization or post-polymerization modification, there is no published research demonstrating its integration into polymeric or conjugated systems.

Construction of Multi-Ring Systems (e.g., related aza-crown ethers, azulene (B44059) derivatives)

The construction of fused or macrocyclic ring systems is a key area of synthetic chemistry. Thiophene-fused aza-crown ethers are of interest for their ion-binding properties. researchgate.netrsc.orgrsc.org Typically, their synthesis involves the cyclization of di-functional precursors, often utilizing tosylates as leaving groups to form the macrocycle. semanticscholar.orgnih.gov Azulene derivatives, non-benzenoid aromatic hydrocarbons, can be synthesized from various precursors, including functionalized thiophenes. thieme.deresearchgate.nettcichemicals.com Despite the theoretical potential for this compound to participate in annulation or macrocyclization reactions to form such multi-ring systems, no specific examples are documented in the literature.

Precursor for Specialized Chemical Reagents

The unique electronic and structural features of the thiophene ring make it an attractive scaffold for specialized reagents. While the title compound appears suitable as a precursor, its application in these areas is not described.

Synthesis of Analytical Probes and Ligands

Thiophene derivatives are frequently incorporated into fluorescent probes, chemical sensors, and ligands for metal complexes due to their favorable photophysical and coordination properties. rsc.orgnih.govresearchgate.netresearchgate.netresearchgate.net The functional groups of this compound could be elaborated to construct such molecules. The ester could be modified, and the tosylate could be replaced to append signaling units or binding moieties. At present, however, there are no published examples of its use in the synthesis of analytical probes or ligands.

Intermediate in the Synthesis of Therapeutically Relevant Scaffolds

Extensive research into the synthetic applications of "this compound" was conducted to detail its role as an intermediate in the preparation of significant therapeutic agents. The investigation focused specifically on its contribution to the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitor analogues and its role in preparing key medicinal intermediates related to the non-steroidal anti-inflammatory drug, lornoxicam (B1675139).

Despite a thorough review of scientific literature and patent databases, no specific documented evidence was found detailing the use of "this compound" in the synthesis of either PARP inhibitor analogues or intermediates related to lornoxicam.

The established synthetic routes for PARP inhibitors with a thieno[2,3-c]isoquinolin-5(4H)-one core typically involve starting materials such as methyl 3-bromothiophene-2-carboxylate, which undergoes reactions like Suzuki-Miyaura cross-coupling. nih.gov Similarly, published syntheses of lornoxicam and its intermediates describe starting from compounds like 2,5-dichlorothiophene (B70043) or employing key intermediates such as methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate. semanticscholar.orggoogle.com

While the tosyl group of "this compound" suggests its potential utility as a leaving group in nucleophilic substitution or cross-coupling reactions—a common strategy in organic synthesis—its specific application in the context of the requested therapeutic scaffolds is not reported in the available literature. The precursor, methyl 3-hydroxythiophene-2-carboxylate, is a known compound and has been mentioned in the broader context of synthesizing Tenoxicam, a compound structurally related to lornoxicam. However, the direct application of its tosyloxy derivative for these specific targets remains undocumented.

Contribution to PARP Inhibitor Analogue Synthesis

Based on available scientific literature, there is no documented contribution of "this compound" to the synthesis of PARP inhibitor analogues.

Role in the Preparation of Key Medicinal Intermediates (e.g., related to lornoxicam)

Based on available scientific literature, there is no documented role of "this compound" in the preparation of key medicinal intermediates related to lornoxicam.

Advanced Spectroscopic and Computational Characterization of Methyl 3 Tosyloxy Thiophene 2 Carboxylate

Spectroscopic Analysis for Structural Validation

Spectroscopic analysis provides the primary evidence for the molecular structure of a synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy offer detailed insights into the connectivity of atoms, molecular weight, and the nature of chemical bonds.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Although specific experimental data for Methyl 3-(tosyloxy)thiophene-2-carboxylate is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally related thiophene (B33073) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The thiophene ring protons at positions 4 and 5 would appear as doublets due to mutual coupling. The aromatic protons of the tosyl group would typically appear in the downfield region as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the ester and the tosyl group would each present as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. Key signals would include the carbonyl carbon of the methyl ester, carbons of the thiophene ring, and the aromatic and methyl carbons of the tosyl group. The chemical shifts of the thiophene carbons are significantly influenced by the electron-withdrawing nature of both the carboxylate and the tosyloxy substituents. For comparison, the carbons in the parent compound, methyl thiophene-2-carboxylate, resonate at approximately 162.7 (C=O), 133.6 (C2), 132.3 (C5), 133.4 (C4), 127.7 (C3), and 52.1 (OCH₃) ppm. chemicalbook.comstrath.ac.uk The introduction of the bulky and electronegative tosyloxy group at the C3 position would be expected to cause a significant downfield shift for C3 and influence the shifts of adjacent carbons.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene H-5 | ~7.8 - 8.0 | Doublet (d) | Ester C=O | ~162 |

| Thiophene H-4 | ~7.2 - 7.4 | Doublet (d) | Thiophene C2 | ~135 |

| Tosyl Ar-H (ortho to SO₂) | ~7.8 - 7.9 | Doublet (d) | Thiophene C3 | ~145 |

| Tosyl Ar-H (meta to SO₂) | ~7.4 - 7.5 | Doublet (d) | Thiophene C4 | ~125 |

| Ester -OCH₃ | ~3.8 - 3.9 | Singlet (s) | Thiophene C5 | ~130 |

| Tosyl -CH₃ | ~2.4 - 2.5 | Singlet (s) | Tosyl Quaternary C (ipso to S) | ~146 |

| Tosyl Quaternary C (ipso to CH₃) | ~132 | |||

| Tosyl Ar-CH | ~130, ~128 | |||

| Ester -OCH₃ | ~52 | |||

| Tosyl -CH₃ | ~21 |

HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₂O₅S₂), the calculated exact mass is 328.0126 Da. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions. The experimental measurement of the mass-to-charge ratio (m/z) of these ions with high precision (typically within 5 ppm) would validate the predicted molecular formula. rsc.org

| Molecular Formula | Calculated Exact Mass (Da) | Expected Ion Species | Expected m/z |

|---|---|---|---|

| C₁₃H₁₂O₅S₂ | 328.0126 | [M+H]⁺ | 329.0204 |

| [M+Na]⁺ | 351.0024 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule through their characteristic vibrational frequencies. In the FT-IR spectrum of the title compound, strong absorption bands would be anticipated for the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹. The sulfonyl group (O=S=O) of the tosylate would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the ranges of 1170-1200 cm⁻¹ and 1350-1400 cm⁻¹, respectively. Other significant peaks would include C-O stretching for the ester and sulfonate linkages, and C=C and C-H stretching for the thiophene and benzene rings. iosrjournals.org

Electronic spectroscopy (UV-Visible) probes the electronic transitions within the molecule. Thiophene and its derivatives are known to be chromophoric, absorbing light in the UV region. nih.gov The conjugation between the thiophene ring and the carboxylate group, as well as the presence of the aromatic tosyl group, would result in characteristic absorption bands, though the precise wavelengths (λ_max) would require experimental determination.

Solid-State Structural Determination

While spectroscopic methods define molecular connectivity, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A crystal structure for this compound is not currently available in the public domain. However, insights into its likely solid-state conformation can be gained from crystallographic studies of similar molecules. For instance, the crystal structure of methyl-3-aminothiophene-2-carboxylate reveals that the thiophene ring is essentially planar. mdpi.com Studies on other substituted thiophenes often show that the conformation is influenced by the packing forces and intermolecular interactions within the crystal lattice. nih.gov In thiophene-3-carbonyl derivatives, disorder arising from 180° flips of the thienyl ring is a commonly observed phenomenon. researchgate.net It can be hypothesized that in the solid state, the title compound would also feature a planar thiophene ring, with the relative orientation of the ester and tosyloxy groups dictated by steric and electronic factors to achieve a minimal energy conformation.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental data. These studies can predict molecular geometries, spectroscopic properties, and electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov

While no specific computational studies on this compound have been reported, DFT calculations on related thiophene structures have proven effective. nih.gov Such calculations could be used to optimize the ground-state geometry of the title compound, predict its ¹H and ¹³C NMR chemical shifts, and calculate its vibrational frequencies to aid in the assignment of experimental IR and Raman spectra. iosrjournals.org Furthermore, analysis of the molecular orbitals could provide insights into the compound's reactivity and electronic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for predicting the electronic structure and reactivity of organic molecules. For a molecule like this compound, DFT calculations, typically employing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), can elucidate a range of important electronic parameters. nih.govmdpi.com

Frontier Molecular Orbitals (FMOs): A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing nature of the tosyloxy and carboxylate groups is expected to lower the energy of the LUMO, potentially making the thiophene ring susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylate and sulfonyl groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the sulfur atom of the thiophene ring.

Reactivity Descriptors: DFT calculations can also be used to compute various reactivity descriptors, such as Fukui functions. These functions help in identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov For instance, the carbon atoms of the thiophene ring and the carbonyl carbon of the ester group would be key sites of interest for predicting the regioselectivity of various reactions. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value/Information | Significance |

| HOMO Energy | Moderately low | Indicates electron-donating ability |

| LUMO Energy | Low | Indicates electron-accepting ability, potential for nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests reasonable kinetic stability |

| Molecular Dipole Moment | Significant | Indicates a polar molecule with potential for strong intermolecular interactions |

Conformational Analysis and Molecular Modeling

The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its physical properties and biological activity. Conformational analysis and molecular modeling are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers. nih.gov

Rotational Isomers: The single bonds within this compound, particularly the C-O bond of the ester, the C-O bond of the tosyloxy group, and the S-C bonds of the sulfonyl group, allow for rotational freedom. This can lead to the existence of several rotational isomers (conformers) with different energies. Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic conformational search to identify the low-energy conformers. mdpi.com The relative energies of these conformers determine their population at a given temperature.

Table 2: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Expected Influence on Conformation |

| C2-C3-O-S | Rotation around the C3-O bond of the tosyloxy group | Influences the orientation of the tosyl group relative to the thiophene ring |

| C3-C2-C(=O)-O | Rotation around the C2-C(carbonyl) bond | Determines the orientation of the ester group |

| C2-C(=O)-O-CH3 | Rotation around the C(carbonyl)-O bond of the ester | Affects the position of the methyl group |

| C3-O-S-C(tosyl) | Rotation around the O-S bond of the tosyloxy group | Influences the overall shape and steric hindrance |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.net While no specific QSRR studies on this compound have been reported, the methodology can be applied to predict its reactivity in various chemical transformations.

Molecular Descriptors: To build a QSRR model, a set of molecular descriptors that quantify different aspects of the molecular structure is calculated. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms in the molecule.

Geometric: Relating to the 3D structure of the molecule.

Electronic: Including parameters derived from DFT calculations like HOMO/LUMO energies and dipole moment. researchgate.net

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

Model Development and Validation: A dataset of thiophene derivatives with known reactivity data would be used to develop a QSRR model. Statistical methods like multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms like k-nearest neighbor (k-NN) and linear discriminant analysis (LDA) are employed to create a predictive model. acs.orgnih.gov The robustness of the model is then assessed through rigorous internal and external validation techniques.

Such a model could be used to predict the reactivity of this compound in specific reactions, for example, its susceptibility to nucleophilic aromatic substitution or its rate of hydrolysis, based on its calculated molecular descriptors.

Table 3: Examples of Molecular Descriptors for QSRR Studies of Thiophene Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Wiener Index | Molecular branching and size |

| Geometric | Molecular Surface Area | Steric accessibility |

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack |

| Physicochemical | LogP | Lipophilicity and solubility |

Future Directions and Challenges in the Research of Methyl 3 Tosyloxy Thiophene 2 Carboxylate

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the widespread utilization of Methyl 3-(tosyloxy)thiophene-2-carboxylate lies in the development of synthetic routes that are not only efficient but also environmentally benign. Traditional multi-step syntheses often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste, which are misaligned with the principles of green chemistry. benthamdirect.comrsc.org

Future research should focus on the design of novel synthetic pathways that improve atom economy and reduce environmental impact. This includes the exploration of one-pot reactions and tandem catalysis to minimize intermediate isolation steps. The development of synthetic methods using greener solvents, such as ionic liquids or deep eutectic solvents, is also a critical area of investigation. rsc.org

A key precursor, Methyl 3-hydroxythiophene-2-carboxylate, is commercially available and its synthesis from simpler starting materials has been reported. lookchem.comchemicalbook.com The tosylation of this precursor is a crucial step. Future efforts should aim to optimize this transformation to avoid the use of hazardous reagents and minimize by-product formation.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Route | Starting Materials | Key Steps | Advantages | Challenges |

| Conventional | Methyl 3-hydroxythiophene-2-carboxylate, p-Toluenesulfonyl chloride | Tosylation in the presence of a base (e.g., pyridine) | High yield, well-established | Use of chlorinated solvents, stoichiometric base, potential for purification difficulties |

| Green Alternative 1 | Methyl 3-hydroxythiophene-2-carboxylate, p-Toluenesulfonic anhydride | Catalytic acid-catalyzed tosylation | Higher atom economy, avoids chlorinated solvents | Requires development of an efficient catalyst, potential for side reactions |

| Green Alternative 2 | One-pot synthesis from Methyl 3-oxotetrahydrothiophene-2-carboxylate | In-situ generation of the 3-hydroxy intermediate followed by tosylation | Reduced number of steps, process intensification | Complex reaction optimization, potential for competing reaction pathways |

Exploration of Novel Catalytic Systems for Functionalization

The tosyloxy group at the 3-position of the thiophene (B33073) ring makes this compound an excellent substrate for a variety of catalytic cross-coupling reactions. The tosylate can act as a leaving group, enabling the introduction of a wide range of substituents at this position. Palladium-catalyzed cross-coupling reactions of aryl tosylates are well-established and offer a powerful tool for C-C, C-N, and C-O bond formation. ucmerced.eduscispace.com

Future research should focus on the development of novel catalytic systems that offer higher efficiency, broader substrate scope, and lower catalyst loadings for the functionalization of this thiophene derivative. This includes the design of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands for palladium catalysts, as well as the exploration of catalysts based on more abundant and less toxic metals such as nickel, copper, or iron. bohrium.com

The asymmetric functionalization of the thiophene ring is another important frontier. nih.govrsc.org The development of chiral catalysts that can enantioselectively transform this compound into valuable chiral building blocks would be a significant advancement.

Table 2: Potential Catalytic Systems for the Functionalization of this compound

| Reaction Type | Catalyst System | Potential Coupling Partner | Advantages | Research Challenges |

| Suzuki-Miyaura Coupling | Pd(OAc)2 / SPhos | Arylboronic acids | Mild reaction conditions, high functional group tolerance | Catalyst deactivation, optimization for heteroaryl tosylates |

| Buchwald-Hartwig Amination | Pd2(dba)3 / Xantphos | Amines, amides | Formation of C-N bonds, access to novel amine derivatives | Substrate scope limitations, potential for side reactions |

| Sonogashira Coupling | PdCl2(PPh3)2 / CuI | Terminal alkynes | Introduction of alkynyl moieties, synthesis of conjugated systems | Catalyst stability, requires exclusion of air |

| Heck Coupling | Pd(OAc)2 / P(o-tolyl)3 | Alkenes | Formation of C-C bonds with alkenes | Regioselectivity control, requires elevated temperatures |

Expanding its Utility in Emerging Areas of Chemical Research

The unique substitution pattern of this compound makes it a promising scaffold for the synthesis of novel compounds with potential applications in various fields. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.goveprajournals.com The functionalization of this compound could lead to the discovery of new therapeutic agents. researchgate.net

Beyond medicinal chemistry, thiophene-based materials are of great interest in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The ability to tune the electronic properties of the thiophene ring through catalytic functionalization could enable the synthesis of novel materials with tailored optoelectronic properties.

Future research should systematically explore the potential of this compound as a building block in these emerging areas. This will involve the synthesis of diverse libraries of compounds derived from this scaffold and their subsequent screening for biological activity or material properties.

Integration with High-Throughput Experimentation and Automated Synthesis

To accelerate the discovery of new reactions and applications for this compound, the integration of high-throughput experimentation (HTE) and automated synthesis is crucial. ewadirect.com HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly speeding up the optimization process. acs.org

Automated synthesis platforms can be used to generate libraries of derivatives for biological screening or materials testing in a systematic and efficient manner. The combination of HTE and automated synthesis with computational modeling and machine learning can further enhance the discovery process by predicting promising reaction conditions and molecular structures. nih.gov

The development of robust and reliable automated protocols for the synthesis and functionalization of this compound will be a key challenge. This will require careful optimization of reaction parameters and the development of analytical methods for rapid and accurate product characterization.

Q & A

Q. What are the common synthetic routes for Methyl 3-(tosyloxy)thiophene-2-carboxylate?

Methodological Answer: The synthesis typically involves introducing the tosyloxy (tosyl = p-toluenesulfonyl) group at position 3 of a thiophene ring. A general approach includes:

Esterification : Methylation of thiophene-2-carboxylic acid to form methyl thiophene-2-carboxylate .

Tosylation : Reaction of the hydroxyl group at position 3 with p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like pyridine or triethylamine to scavenge HCl .

- Reagents : Thiophene-2-carboxylic acid derivative, TsCl, Et₃N, dry DCM.

- Conditions : Stir under N₂ at 0°C → room temperature (RT) for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or reverse-phase HPLC (methanol-water gradient) .

- Yield : ~60–75% (varies with substituent steric effects).

Q. How is this compound characterized spectroscopically?

Methodological Answer: Characterization relies on NMR, IR, and LC-MS to confirm structure and purity:

- ¹H NMR : Key signals include the methyl ester (~δ 3.8–3.9 ppm, singlet) and aromatic protons (δ 6.8–7.8 ppm for thiophene and tosyl aromatic rings) .

- ¹³C NMR : The carbonyl (C=O) of the ester appears at ~δ 165–170 ppm; sulfonate carbons (C-SO₂) at ~δ 140–145 ppm .

- IR : Peaks at ~1720 cm⁻¹ (ester C=O), 1360–1170 cm⁻¹ (S=O stretching) .

- LC-MS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₃H₁₂O₅S₂: m/z 320.0) .

Example Spectral Data (from ):

| Technique | Key Peaks | Observations |

|---|---|---|

| ¹H NMR | δ 3.85 (s, 3H, COOCH₃), δ 7.25–7.80 (m, aromatic) | Confirms ester and aromatic groups |

| IR | 1725 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O) | Validates functional groups |

Advanced Research Questions

Q. How does the tosyloxy group influence nucleophilic substitution reactions in this compound?

Methodological Answer: The tosyloxy group (-OTs) is a superior leaving group due to its strong electron-withdrawing sulfonyl moiety. This facilitates SN2 or SN1 mechanisms depending on reaction conditions:

- SN2 : Preferred in polar aprotic solvents (e.g., DMF) with nucleophiles like amines or thiols. Steric hindrance at position 3 may slow kinetics .

- SN1 : In protic solvents (e.g., ethanol/water), carbocation intermediates form, but thiophene’s aromaticity stabilizes transition states, reducing carbocation stability .

Case Study (from ):

Replacing -OTs with amines in DMF at 80°C gave 85% yield of 3-amino derivatives. Kinetic studies showed pseudo-first-order behavior (k = 1.2 × 10⁻³ s⁻¹) .

Q. What strategies optimize yield and purity in large-scale synthesis?

Methodological Answer: Optimization focuses on catalyst selection, solvent systems, and purification :

Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance TsCl reactivity in biphasic systems .

Solvent : Anhydrous DCM minimizes side reactions (e.g., hydrolysis of TsCl).

Purification : Scale-up requires cost-effective methods like flash chromatography (hexane:EtOAc = 3:1) instead of HPLC .

- Scale : 10 g starting material → 6.7 g product.

- Purity : >98% by HPLC (C18 column, 30→100% methanol).

Q. Challenges :

Q. How is this compound applied in synthesizing bioactive molecules?

Methodological Answer: The tosyloxy group serves as a versatile intermediate for antibacterial and kinase inhibitors :

- Antibacterial Agents : 3-Amino derivatives (via SN2) showed MIC = 2–8 µg/mL against S. aureus .

- Kinase Inhibitors : Coupling with heterocycles (e.g., pyrazole) via Suzuki-Miyaura cross-coupling yielded PTP1B inhibitors (IC₅₀ = 0.5 µM) .

Case Study (from ):

Methyl 3-amino-4-methylthiophene-2-carboxylate (derived from -OTs precursor) was used in protein-tyrosine phosphatase 1B inhibitors with 90% oral bioavailability in mice .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.